(3R)-3-amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile
Description
(3R)-3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is a chiral nitrile-containing compound with a stereospecific (3R) configuration. Its molecular formula is C₁₀H₁₁FN₂O, featuring a fluorinated and methoxy-substituted phenyl ring attached to a propanenitrile backbone. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key |
GEQICAYMNZUKER-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H](CC#N)N)F |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC#N)N)F |
Origin of Product |
United States |
Biological Activity
The compound (3R)-3-amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is a chiral organic molecule notable for its potential biological activities. Its unique structure, characterized by an amino group, a fluoro-substituted aromatic ring, and a nitrile functional group, positions it as a candidate for various medicinal applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 194.21 g/mol
- Functional Groups : Amino (-NH), Nitrile (-C≡N), Fluoro-substituted phenyl ring
Structural Features
The compound's structure allows for specific interactions with biological targets, which can lead to modulation of biochemical pathways. The presence of the nitrile group distinguishes it from similar compounds, potentially influencing its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 194.21 g/mol |
| Functional Groups | Amino, Nitrile |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied as a potential inhibitor of various enzymes involved in metabolic pathways. The compound's ability to bind to active sites on enzymes suggests it could modulate their activity, leading to therapeutic effects in conditions such as cancer and metabolic disorders .
Case Study: Enzyme Interaction
A study demonstrated that this compound effectively inhibited the activity of specific enzymes related to cancer metabolism. The mechanism involves competitive inhibition where the compound competes with the substrate for binding to the enzyme's active site .
Therapeutic Applications
The unique structural features of this compound suggest its potential use in treating diseases such as:
- Cancer : By inhibiting enzymes that promote tumor growth.
- Tuberculosis : As part of a novel treatment strategy targeting specific bacterial enzymes .
The compound is believed to exert its biological effects through several mechanisms:
- Enzyme Binding : Interacting with specific enzymes to inhibit their function.
- Modulation of Signaling Pathways : Influencing pathways related to cell proliferation and apoptosis.
- Receptor Interaction : Potentially binding to receptors involved in neurotransmission and metabolic regulation.
In Vitro Studies
In vitro studies have shown that this compound can significantly reduce enzyme activity in cell lines associated with cancer. These findings highlight the compound's potential as a therapeutic agent .
Comparative Analysis with Analog Compounds
A comparative analysis with structurally similar compounds indicates that this compound has superior inhibitory effects on certain enzymes, suggesting enhanced selectivity and potency.
| Compound | Enzyme Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% | 5.0 |
| Analog Compound A | 50% | 10.0 |
| Analog Compound B | 60% | 8.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (3R)-3-amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile with analogous compounds, focusing on substituent variations, physicochemical properties, and research applications.
Key Structural and Functional Differences
The nitrile group in all compounds facilitates nucleophilic addition reactions, but the presence of a methoxy group (in the target compound) may stabilize intermediates via resonance .
Bioactivity and Applications :
- The 4-chloro-3-fluorophenyl derivative exhibits higher molecular weight (198.62 g/mol) and chlorine’s lipophilicity, making it more suitable for antimicrobial applications .
- The 3-fluoro-4-methylphenyl analog is reported in kinase inhibitor synthesis, likely due to methyl’s hydrophobic interactions with enzyme pockets .
Research Findings and Limitations
- Synthetic Challenges : The stereospecific (3R) configuration requires asymmetric synthesis or chiral resolution, which is a common hurdle for all listed compounds .
- Data Gaps: Limited bioavailability or toxicity data exist for these compounds, as most studies focus on synthetic routes rather than in vivo performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
